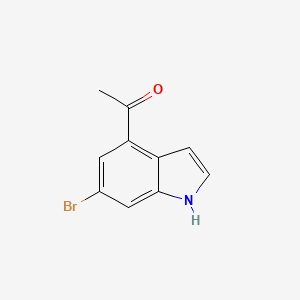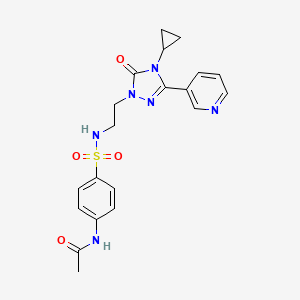
N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide” is a complex organic compound. Based on its name, it likely contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). Isoxazole rings are found in various biologically active compounds .
Wirkmechanismus
Compound 1 has been shown to inhibit the activity of GSK-3β by binding to the enzyme's active site. This binding prevents the enzyme from carrying out its normal function, which can lead to a reduction in the progression of diseases that are associated with GSK-3β activity.
Biochemical and Physiological Effects:
Studies have shown that N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide 1 can have several biochemical and physiological effects, including reducing inflammation, improving cognitive function, and reducing the growth of cancer cells. These effects are likely due to the this compound's ability to inhibit the activity of GSK-3β and other enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide 1 in lab experiments is that it has been shown to have a high degree of selectivity for certain enzymes, which can make it a useful tool for studying the role of these enzymes in disease. However, one limitation of using this compound 1 is that it may not be effective in all cases, and its effects may vary depending on the specific disease or condition being studied.
Zukünftige Richtungen
There are several potential future directions for research on N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide 1. One area of interest is the development of more potent and selective inhibitors of GSK-3β, which could have greater therapeutic potential. Another area of interest is the investigation of this compound 1's potential use in treating other diseases, such as neurodegenerative disorders and inflammatory conditions. Additionally, researchers may explore the use of this compound 1 in combination with other drugs or therapies to enhance its effectiveness.
Synthesemethoden
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide 1 involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(2-phenylmorpholino)butylamine to form an intermediate. This intermediate is then reacted with oxalyl chloride to form the final product, this compound 1.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been the subject of several scientific studies, with researchers investigating its potential applications in various areas. One area of interest has been its use as an inhibitor of certain enzymes, including the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β has been implicated in the development of several diseases, including Alzheimer's disease, diabetes, and cancer, and N1-(5-methylisoxazol-3-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamides that can inhibit its activity may have therapeutic potential.
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[4-(2-phenylmorpholin-4-yl)butyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-15-13-18(23-28-15)22-20(26)19(25)21-9-5-6-10-24-11-12-27-17(14-24)16-7-3-2-4-8-16/h2-4,7-8,13,17H,5-6,9-12,14H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXJGEOVILSUCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2701091.png)
![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2701096.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2701097.png)
![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)



![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2701103.png)


![5-((2-(diethylamino)ethyl)thio)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701106.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)
![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)